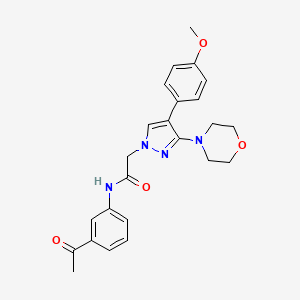
1-(4-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone, commonly referred to as DMAPT, is an organofluorine compound that has been used in numerous scientific research applications, such as organic synthesis and medicinal chemistry. This compound was first synthesized in the early 1980s and has since been used in various fields of research. DMAPT is a versatile compound with a wide range of uses due to its unique chemical structure, which makes it ideal for a variety of applications.
Aplicaciones Científicas De Investigación
DMAPT has been used in numerous scientific research applications, including organic synthesis and medicinal chemistry. In organic synthesis, DMAPT has been used as a catalyst for the synthesis of a variety of compounds, including amines, heterocycles, and polymers. In medicinal chemistry, DMAPT has been used as a building block for the synthesis of a variety of drugs and pharmaceuticals. In addition, DMAPT has been used in the synthesis of novel compounds for use in drug discovery and development.
Mecanismo De Acción
DMAPT acts as an electrophile in the synthesis of organic compounds. This means that it is a molecule that is attracted to electron-rich molecules, such as amines and heterocycles. When DMAPT reacts with these molecules, it forms a covalent bond, resulting in the formation of a new compound.
Biochemical and Physiological Effects
DMAPT has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, DMAPT has been found to have neuroprotective and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMAPT in laboratory experiments is that it is relatively inexpensive and easy to obtain. Furthermore, DMAPT is a versatile compound that can be used in a wide variety of applications. However, there are some limitations to using DMAPT in laboratory experiments. For example, DMAPT is a highly reactive compound, which can lead to the formation of unwanted byproducts. In addition, DMAPT is a volatile compound, which can make it difficult to handle in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of DMAPT in scientific research. One potential direction is the use of DMAPT in the synthesis of novel compounds for use in drug discovery and development. Another potential direction is the use of DMAPT in the synthesis of polymers for use in materials science. In addition, DMAPT could be used to synthesize new compounds for use in medical imaging, such as MRI and PET scans. Finally, DMAPT could be used to synthesize new compounds for use in biotechnology, such as enzymes and proteins.
Métodos De Síntesis
DMAPT is synthesized by a two-step process that involves the reaction of dimethylaminopyridine and trifluoroacetic anhydride. The first step is to synthesize the dimethylaminopyridine (DMAP) by reacting pyridine with dimethylamine in the presence of a base. The second step is to react the DMAP with trifluoroacetic anhydride to form the DMAPT. This reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, and hexane.
Propiedades
IUPAC Name |
1-[4-(dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)7-3-4-13-5-6(7)8(15)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCDCYVFCNNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

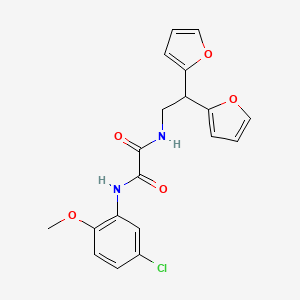

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2455713.png)
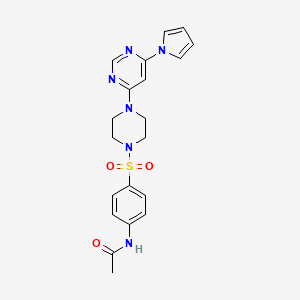
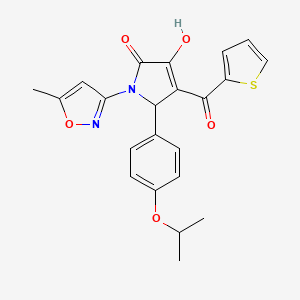

![3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2455719.png)
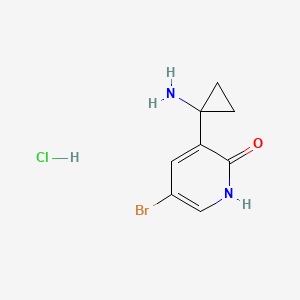
![N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2455724.png)

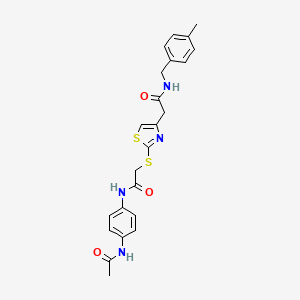

![N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2455732.png)
